molecular formula C26H28N4O2 B15605256 HCAR2 agonist 1

HCAR2 agonist 1

Cat. No.: B15605256
M. Wt: 428.5 g/mol
InChI Key: DJSWNINDPRRCLC-GOSISDBHSA-N
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Description

HCAR2 agonist 1 is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

7-methyl-N-[(2R)-1-phenoxypropan-2-yl]-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H28N4O2/c1-17(2)20-10-12-21(13-11-20)24-15-28-30-19(4)23(14-27-25(24)30)26(31)29-18(3)16-32-22-8-6-5-7-9-22/h5-15,17-18H,16H2,1-4H3,(H,29,31)/t18-/m1/s1

InChI Key

DJSWNINDPRRCLC-GOSISDBHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HCAR2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of agonists targeting the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor. HCAR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating metabolic and inflammatory processes.[1][2][3] Understanding its activation mechanism is pivotal for the development of novel therapeutics for a range of conditions, including dyslipidemia, neuroinflammatory diseases, and autoimmune disorders.[2][3][4]

Core Signaling Pathways

HCAR2 activation by an agonist initiates a cascade of intracellular events primarily through two distinct signaling pathways: the canonical Gαi/o-mediated pathway and the β-arrestin-mediated pathway.

Canonical Gαi/o Signaling Pathway

Upon agonist binding, HCAR2 undergoes a conformational change, facilitating its coupling to and activation of heterotrimeric G proteins of the Gi/o family.[1][2][3] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The activated Gαi/o subunit, in its GTP-bound state, inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing various cellular processes, including lipolysis in adipocytes.[2][6]

The released Gβγ dimer can also signal independently by modulating the activity of various effector proteins, including ion channels and other enzymes.

G_protein_signaling cluster_membrane Plasma Membrane HCAR2 HCAR2 G_protein Gαi/oβγ HCAR2->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist Agonist Agonist->HCAR2 Binds G_alpha->AC Inhibits Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) G_beta_gamma->Downstream Modulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Downstream Modulates B_arrestin_signaling cluster_membrane Plasma Membrane HCAR2_P HCAR2-P B_arrestin β-Arrestin HCAR2_P->B_arrestin Recruits Agonist Agonist HCAR2 HCAR2 Agonist->HCAR2 Binds HCAR2->HCAR2_P Phosphorylation by GRK GRK GRK Internalization Receptor Internalization B_arrestin->Internalization Mediates ERK_pathway ERK1/2 Signaling B_arrestin->ERK_pathway Initiates experimental_workflow cluster_cAMP cAMP Accumulation Assay cluster_arrestin NanoBiT β-Arrestin Assay A1 Culture HCAR2- expressing cells A2 Stimulate with Forskolin A1->A2 A3 Treat with Agonist A2->A3 A4 Measure cAMP levels A3->A4 A5 Data Analysis (IC50/EC50) A4->A5 B1 Co-transfect cells with HCAR2-SmBiT and LgBiT-β-arrestin B2 Stimulate with Agonist B1->B2 B3 Add NanoBiT substrate B2->B3 B4 Measure Luminescence B3->B4 B5 Data Analysis (EC50) B4->B5

References

HCAR2 Agonist 1 in Neuroinflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is a key pathological feature of numerous neurodegenerative diseases, including Multiple Sclerosis (MS), Alzheimer's Disease (AD), and Parkinson's Disease (PD). Microglia, the resident immune cells of the CNS, are central players in orchestrating this inflammatory cascade. Modulating microglial activity from a pro-inflammatory to a neuroprotective phenotype represents a promising therapeutic strategy. The hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, has emerged as a key target for therapeutic intervention in neuroinflammatory conditions. This G protein-coupled receptor, expressed on microglia and other immune cells, mediates anti-inflammatory effects upon activation. A growing body of preclinical evidence demonstrates that HCAR2 agonists can attenuate neuroinflammation and offer neuroprotection in various disease models.

This technical guide provides an in-depth overview of the role of HCAR2 agonists, with a focus on a novel Gi protein-biased allosteric modulator known as HCAR2 agonist 1 (Compound 9n) , in the context of neuroinflammatory diseases. We will delve into the underlying signaling pathways, present quantitative data for various HCAR2 agonists, provide detailed experimental protocols for key in vitro and in vivo studies, and visualize complex relationships through signaling pathway and experimental workflow diagrams.

HCAR2 Agonists and their Potency

A variety of endogenous and synthetic compounds have been identified as HCAR2 agonists. Their efficacy and potency vary, which is a critical consideration for therapeutic development. The following table summarizes key quantitative data for prominent HCAR2 agonists.

AgonistTypeEC50KdNotes
β-hydroxybutyrate (BHB)Endogenous~0.9 mM[1]-Endogenous ketone body with relatively low potency.
Niacin (Nicotinic Acid)Synthetic0.06–0.25 μM[2]0.058 μM[2]FDA-approved drug, but its use can be limited by flushing side effects.[3]
Monomethyl Fumarate (B1241708) (MMF)Synthetic9.4 µM[4]-Active metabolite of the MS drug dimethyl fumarate (DMF).[5][6][7]
AcipimoxSynthetic2.6–6 μM[2]0.429 μM[2]A derivative of niacin.
MK-6892Synthetic0.016 μM[2]0.022 μM[2]A potent and selective HCAR2 full agonist.[3]
MK-1903SyntheticPotent full agonist-Shown to shift microglia towards an anti-inflammatory phenotype.[8]
This compound (Compound 9n) Synthetic (Allosteric)Potency of 80 nM (NanoBiT-Gi1 dissociation assay)[1]-A Gi protein-biased allosteric modulator with anti-inflammatory effects.[3]

Signaling Pathways

Activation of HCAR2 by its agonists initiates intracellular signaling cascades that ultimately lead to the suppression of pro-inflammatory gene expression and a shift in microglial polarization towards an anti-inflammatory, neuroprotective phenotype. Two major signaling pathways have been elucidated:

  • AMPK/Sirt1/NF-κB Pathway: Upon HCAR2 activation, particularly by monomethyl fumarate (MMF), there is an increase in intracellular calcium, which activates AMP-activated protein kinase (AMPK).[5] Activated AMPK, in turn, activates Sirtuin 1 (Sirt1), a deacetylase that targets and inhibits the transcription factor NF-κB.[5] NF-κB is a master regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][9]

  • AKT/PPARγ/NF-κB Pathway: Another pathway involves the activation of AKT and peroxisome proliferator-activated receptor-gamma (PPARγ).[10] Activation of this pathway also leads to the inhibition of NF-κB, contributing to the anti-inflammatory effects of HCAR2 agonists like niacin.[10]

The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways.

HCAR2_AMPK_Sirt1_Pathway HCAR2 HCAR2 G_protein Gi/o HCAR2->G_protein Agonist HCAR2 Agonist (e.g., MMF) Agonist->HCAR2 Ca_increase ↑ [Ca2+]i G_protein->Ca_increase Leads to AMPK AMPK Ca_increase->AMPK Activates Sirt1 Sirt1 AMPK->Sirt1 Activates NFkB NF-κB Sirt1->NFkB Deacetylates (Inhibits) NFkB_n NF-κB NFkB->NFkB_n Translocates IKK IKK IκB IκB IKK->IκB Phosphorylates IκB->NFkB Releases NFkB_complex NF-κB/IκB (Inactive) NFkB_complex->IKK Activated by pro-inflammatory stimuli Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes HCAR2_AKT_PPARg_Pathway HCAR2 HCAR2 G_protein Gi/o HCAR2->G_protein Agonist HCAR2 Agonist (e.g., Niacin) Agonist->HCAR2 AKT AKT G_protein->AKT Activates PPARg PPARγ AKT->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PPARg->Anti_inflammatory_Genes Induces NFkB_n NF-κB NFkB->NFkB_n Translocates IKK IKK IκB IκB IKK->IκB Phosphorylates IκB->NFkB Releases NFkB_complex NF-κB/IκB (Inactive) NFkB_complex->IKK Activated by pro-inflammatory stimuli Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Analysis A Isolate Primary Microglia from Neonatal Mice B Culture Microglia A->B C Pre-treat with HCAR2 Agonist (e.g., this compound) B->C D Stimulate with LPS C->D E qPCR for Cytokine (TNF-α, IL-1β, IL-6, Arg1) D->E 6-12h F ELISA for Cytokine Protein Secretion D->F 24h G Immunocytochemistry (Iba1, CD68) D->G 24h In_Vivo_EAE_Workflow cluster_induction EAE Induction and Treatment cluster_monitoring Monitoring and Assessment A Immunize C57BL/6 Mice with MOG/CFA B Administer Pertussis Toxin A->B C Initiate Treatment with HCAR2 Agonist or Vehicle A->C D Daily Clinical Scoring of EAE C->D E Tissue Collection at Study Endpoint (Brain and Spinal Cord) D->E F Histological Analysis (Inflammation, Demyelination) E->F

References

The Role of HCAR2 Agonists in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a Gi/o protein-coupled receptor that has emerged as a significant therapeutic target for a range of metabolic disorders.[1] Expressed predominantly in adipocytes and various immune cells, HCAR2 is activated by endogenous ligands such as the ketone body β-hydroxybutyrate (β-HB) and the short-chain fatty acid butyrate, as well as by the pharmacological agent niacin (nicotinic acid).[2][3] Activation of HCAR2 initiates a signaling cascade that potently inhibits lipolysis in adipose tissue and exerts broad anti-inflammatory effects.[4] These dual actions position HCAR2 as a compelling target for diseases characterized by dyslipidemia, insulin (B600854) resistance, and chronic low-grade inflammation, such as type 2 diabetes and atherosclerosis. This technical guide provides an in-depth overview of the core biology of HCAR2, the quantitative effects of its agonists on metabolic and inflammatory parameters, detailed experimental protocols for its study, and its therapeutic potential.

Introduction to HCAR2

HCAR2 is a class A G protein-coupled receptor (GPCR) that plays a crucial role as a sensor for metabolic intermediates.[3] Its activation by ligands leads to the coupling of Gαi/o proteins, which in turn inhibit adenylyl cyclase activity.[5] This action reduces intracellular levels of cyclic AMP (cAMP), a key second messenger in cellular metabolism. The primary physiological consequence of HCAR2 activation in adipocytes is the suppression of hormone-sensitive lipase (B570770) (HSL), leading to a decrease in the breakdown of triglycerides and a subsequent reduction in the release of free fatty acids (FFAs) and glycerol (B35011) into circulation.[6][7]

Beyond its role in lipid metabolism, HCAR2 is highly expressed on immune cells, including macrophages, monocytes, and neutrophils, where it mediates potent anti-inflammatory effects.[3][8][9] Agonist binding on these cells can suppress pro-inflammatory signaling pathways, such as NF-κB, and reduce the production of inflammatory cytokines like TNF-α and IL-6.[4][9]

HCAR2 Signaling Pathway

Activation of HCAR2 by an agonist triggers a conformational change, facilitating its interaction with and activation of a heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, reducing cAMP production and subsequently lowering Protein Kinase A (PKA) activity. In adipocytes, this cascade results in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), the rate-limiting enzymes in lipolysis.[6][10] In immune cells, the signaling can interfere with pro-inflammatory pathways like NF-κB, leading to reduced cytokine expression.[9]

Caption: HCAR2 signaling cascade in adipocytes. (Within 100 characters)

Quantitative Data on HCAR2 Agonist Effects

The activation of HCAR2 by various agonists has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on their effects on lipid profiles, glycemic control, and inflammatory markers.

Table 1: Effects of HCAR2 Agonists on Lipid and Glycemic Parameters

AgonistStudy PopulationDoseKey FindingsReference
Niacin Patients with diabetes and peripheral arterial diseaseUp to 3000 mg/dayHDL-C: +29%Triglycerides: -23%LDL-C: -8%Glucose: +8.7 mg/dL[11]
Niacin Patients with metabolic syndrome2 g/day HDL-C: +5.4 mg/dlTriglycerides: -21% (-39 mg/dl)[12]
GSK256073 Patients with Type 2 Diabetes25 mg BIDMean Glucose: -0.87 mmol/L (vs. baseline)HOMA-IR: Decreased by 27-47%[13]
β-hydroxybutyrate Wistar RatsOral SolutionLDL: -35%HDL: +39%[8]
β-hydroxybutyrate Isolated bovine adipocytes3.0 mmol/LLipolysis: -71% (late pregnancy)Lipolysis: -47% (first lactation week)[14]

Table 2: Effects of HCAR2 Agonists on Inflammatory Markers

AgonistStudy Population/ModelDoseKey FindingsReference
Niacin Meta-analysis of 15 RCTs≤ 1000 mg/dayCRP: Significant reduction (SMD: -0.88)TNF-α: Significant reduction[4][15]
Niacin oxLDL-stimulated HUVECs1 mMTNF-α Secretion: -27%IL-6 Secretion: -15%[9]
Niacin High-fat diet-fed guinea pigsN/APlasma IL-6: -19% (vs. HFD group)Plasma TNF-α: -18% (vs. HFD group)[9]

Experimental Protocols

Protocol for In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol measures the release of glycerol, a product of triglyceride hydrolysis, from differentiated 3T3-L1 adipocytes to assess the anti-lipolytic effect of an HCAR2 agonist.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • Isoproterenol (B85558) (or another β-adrenergic agonist to stimulate lipolysis)

  • HCAR2 agonist (test compound)

  • Glycerol Assay Kit (Colorimetric or Fluorometric)

  • Plate reader

Procedure:

  • Cell Preparation: Grow and differentiate 3T3-L1 preadipocytes in a 96-well plate until mature adipocytes with visible lipid droplets are formed.[16]

  • Wash: Gently wash the cells twice with 100-200 µL of Lipolysis Wash Buffer or PBS to remove residual medium. Aspirate the buffer carefully to avoid detaching the cells.[3][16]

  • Pre-incubation: Add 150 µL of Lipolysis Assay Buffer containing the desired concentration of the HCAR2 agonist (test compound) or vehicle control. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a β-adrenergic agonist like isoproterenol (e.g., to a final concentration of 100 nM) to all wells except for the basal lipolysis controls.[16]

  • Incubation: Incubate the plate for 1-3 hours at 37°C to stimulate lipolysis.[16]

  • Sample Collection: After incubation, carefully collect 20-50 µL of the medium from each well and transfer to a new 96-well plate for glycerol measurement.[16]

  • Glycerol Measurement: Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit, following the manufacturer’s instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent product measured at a specific wavelength (e.g., 570 nm).[16]

  • Data Analysis: Calculate the amount of glycerol released. The anti-lipolytic effect of the HCAR2 agonist is determined by comparing the glycerol release in agonist-treated, stimulated cells to that in vehicle-treated, stimulated cells.

Protocol for Intracellular cAMP Measurement

This protocol describes a competitive immunoassay (ELISA-based) to quantify changes in intracellular cAMP levels in response to HCAR2 activation.

Materials:

  • Cells expressing HCAR2 (e.g., CHO-K1 or HEK293 cells) seeded in a 96-well plate

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • HCAR2 agonist (test compound)

  • Cell Lysis Buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)[17]

  • cAMP ELISA Kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed HCAR2-expressing cells in a 96-well plate and culture overnight.[17]

  • Pre-treatment: Remove the culture medium. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 1 mM final concentration) in assay buffer for 10-30 minutes to prevent cAMP degradation.[18]

  • Agonist Treatment: Add the HCAR2 agonist at various concentrations to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.[17]

  • Stimulation: To measure the inhibitory effect of the Gi-coupled receptor, add an adenylyl cyclase activator like forskolin to stimulate cAMP production.

  • Cell Lysis: Aspirate the treatment medium and add 100 µL of Cell Lysis Buffer to each well. Incubate for 10-20 minutes with gentle shaking to ensure complete cell lysis and release of intracellular cAMP.[17]

  • cAMP ELISA: Perform the competitive ELISA according to the kit manufacturer's protocol.[17] This generally involves:

    • Adding cell lysates and cAMP standards to a cAMP-coated microplate.

    • Adding an anti-cAMP antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Washing to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

  • Data Acquisition: Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol (e.g., 450 nm). The signal is inversely proportional to the cAMP concentration in the sample.[17]

  • Data Analysis: Generate a standard curve from the cAMP standards. Use this curve to calculate the cAMP concentration in each sample.

Protocol for Quantifying Inflammatory Cytokine mRNA in Adipose Tissue by qPCR

This protocol outlines the steps to measure the expression of inflammatory cytokine genes (e.g., TNF-α, IL-6) in adipose tissue following treatment with an HCAR2 agonist.

Materials:

  • Adipose tissue samples

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • DNase I

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR instrument (e.g., LightCycler)

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Primers specific for target genes (TNF-α, IL-6) and a stable housekeeping gene (e.g., B2M, ACTB)

Procedure:

  • RNA Extraction: Homogenize frozen adipose tissue samples (~50-100 mg) and extract total RNA using a suitable RNA extraction kit according to the manufacturer's protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could interfere with qPCR results.[10]

  • RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.[19]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well plate. For each sample, combine the cDNA, forward and reverse primers for the target gene or housekeeping gene, and the qPCR master mix.[19]

  • qPCR Run: Perform the qPCR reaction using a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[10]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative change in gene expression between treated and control groups using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol), and express the result as fold change (2-ΔΔCt).[20]

Experimental and Drug Discovery Workflow

The evaluation of a novel HCAR2 agonist typically follows a multi-stage workflow, from initial screening to in vivo validation. This process is designed to identify potent and selective compounds with desirable therapeutic properties, such as reduced flushing effects.[7]

HCAR2_Workflow LibScreen Compound Library Screening HitID Hit Identification LibScreen->HitID CampAssay cAMP Assay (Potency - EC50) HitID->CampAssay Primary Hits Selectivity Selectivity Assays (vs. HCAR3, etc.) CampAssay->Selectivity Lipolysis In Vitro Lipolysis (Functional Efficacy) Selectivity->Lipolysis LeadOpt Lead Optimization (Structure-Activity Relationship) Lipolysis->LeadOpt Validated Hits PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) LeadOpt->PKPD Optimized Leads InVivoFFA In Vivo FFA Reduction (Rat, Guinea Pig) PKPD->InVivoFFA Flushing Flushing Model (Guinea Pig Ear Temp) InVivoFFA->Flushing Tox Toxicology Studies Flushing->Tox Clinical Clinical Trials Tox->Clinical Candidate Drug

Caption: Workflow for HCAR2 agonist discovery and validation. (Within 100 characters)

Therapeutic Potential and Challenges

The dual anti-lipolytic and anti-inflammatory effects of HCAR2 agonists make them highly attractive for treating metabolic disorders. Niacin has been used for decades to manage dyslipidemia, effectively lowering triglycerides and LDL-C while raising HDL-C.[9][21] Newer, more selective agonists like GSK256073 have shown promise in acutely improving glycemic control in patients with type 2 diabetes by suppressing FFA levels and enhancing insulin sensitivity.[13]

However, the therapeutic utility of HCAR2 agonists has been hampered by significant challenges. The most notable is the cutaneous flushing (vasodilation of the skin) induced by niacin, which leads to poor patient compliance.[7][19] While newer agonists have been developed to minimize this side effect, some clinical trials have shown that the beneficial metabolic effects, such as FFA suppression and improved glycemic control, can diminish over time, suggesting the development of tolerance.[22] Therefore, a key focus of current research is to develop biased agonists or allosteric modulators that can separate the therapeutic anti-lipolytic and anti-inflammatory effects from the mechanisms that cause flushing and tachyphylaxis.

Conclusion

HCAR2 remains a validated and compelling target for metabolic diseases due to its central role in regulating lipid metabolism and inflammation. Agonists of this receptor have demonstrated significant quantitative effects on reducing circulating free fatty acids, improving lipoprotein profiles, and dampening inflammatory responses. While challenges related to side effects and long-term efficacy persist, the continued development of novel, selective HCAR2 modulators holds promise for new therapeutic strategies against type 2 diabetes, atherosclerosis, and other metabolic disorders. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate HCAR2 biology and advance the development of next-generation therapeutics.

References

An In-depth Technical Guide to HCAR2 Agonist Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of agonists targeting the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G protein-coupled receptor (GPCR) implicated in metabolic and inflammatory diseases. This document summarizes quantitative binding data, details key experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Core Concepts in HCAR2 Agonist Binding

The interaction of an agonist with HCAR2 is characterized by two primary aspects: its binding affinity and its binding kinetics .

  • Binding Affinity refers to the strength of the interaction between an agonist and HCAR2 at equilibrium. It is a critical parameter in drug development as it often correlates with the potency of a compound. High-affinity agonists bind strongly to the receptor, typically at lower concentrations. Key metrics for affinity include:

    • Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

    • Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. Like Kd, a lower Ki signifies higher affinity.

    • IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits a specific biological response by 50%. While related to affinity, it is also influenced by experimental conditions.

  • Binding Kinetics describes the rate at which an agonist binds to and dissociates from HCAR2. These parameters provide a dynamic view of the drug-receptor interaction and can significantly influence the duration of action and in vivo efficacy. The key kinetic parameters are:

    • kon (Association Rate Constant): The rate at which an agonist binds to the receptor.

    • koff (Dissociation Rate Constant): The rate at which an agonist unbinds from the receptor. The reciprocal of koff (1/koff) is the residence time , a measure of how long a drug stays bound to its target.

Data Presentation: HCAR2 Agonist Binding Parameters

The following tables summarize the binding affinity and functional potency data for a selection of HCAR2 agonists.

Table 1: HCAR2 Agonist Binding Affinity (Kd and Ki)

CompoundKd (µM)Ki (µM)Assay MethodReference
Niacin0.0580.04Surface Plasmon Resonance[1]
Acipimox0.429-Surface Plasmon Resonance[1]
MK-68920.0220.004Surface Plasmon Resonance[1][2]
Monomethyl fumarate-0.18Radioligand Binding[2]
5-butyl-1H-pyrazole-3-carboxylic acid-0.079Radioligand Binding[2]

Table 2: HCAR2 Agonist Functional Potency (EC50)

CompoundEC50 (µM)Assay TypeReference
Niacin0.06 - 0.25cAMP Inhibition[1][3]
Acipimox2.6 - 6cAMP Inhibition[1][3]
MK-68920.016cAMP Inhibition[1][3]
3-HB (β-hydroxybutyrate)900NanoBiT-Gi1 Dissociation[4]
SCH 9002710.0087[35S]GTPγS Binding[2]
MK 19030.0275[35S]GTPγS Binding[2]
GSK2560730.0316[35S]GTPγS Binding[2]

Note: EC50 values can vary depending on the specific functional assay and cell system used.

Signaling Pathways of HCAR2

HCAR2 activation by an agonist primarily initiates signaling through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, HCAR2 can engage the β-arrestin pathway, which is involved in receptor desensitization and internalization, and can also mediate distinct downstream signaling events.[5][6]

HCAR2_Signaling_Pathways cluster_membrane Plasma Membrane HCAR2 HCAR2 G_protein Gi/o Protein (αβγ) HCAR2->G_protein Activates beta_arrestin β-Arrestin HCAR2->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Downstream_arrestin Downstream β-Arrestin Effects (e.g., desensitization, flushing) beta_arrestin->Downstream_arrestin Mediates Agonist Agonist Agonist->HCAR2 Binds to ATP ATP ATP->AC Downstream_Gi Downstream Gi Effects (e.g., anti-lipolysis) cAMP->Downstream_Gi Leads to Radioligand_Binding_Workflow start Start: Prepare Receptor Source (e.g., cell membranes expressing HCAR2) incubation Incubate receptor with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled test compound. start->incubation separation Separate bound from free radioligand (e.g., via vacuum filtration). incubation->separation quantification Quantify radioactivity of bound ligand (e.g., using a scintillation counter). separation->quantification analysis Analyze data: Plot % inhibition vs. log[test compound] to determine IC50 and calculate Ki. quantification->analysis end End: Determine Binding Affinity (Ki) analysis->end SPR_Workflow start Start: Prepare SPR Sensor Chip immobilization Immobilize purified HCAR2 receptor onto the sensor chip surface. start->immobilization association Inject a series of concentrations of the agonist (analyte) over the surface and monitor the binding (association phase). immobilization->association dissociation Flow buffer over the surface and monitor the dissociation of the agonist (dissociation phase). association->dissociation regeneration Regenerate the sensor surface to remove any remaining bound agonist. dissociation->regeneration analysis Analyze the sensorgrams to determine k-on, k-off, and Kd. dissociation->analysis regeneration->association Repeat for next concentration end End: Determine Binding Affinity and Kinetics analysis->end Affinity_Kinetics_Efficacy cluster_molecular Molecular Properties cluster_pharmacological Pharmacological Outcomes affinity High Binding Affinity (Low Kd/Ki) potency High Potency (Low EC50/IC50) affinity->potency Contributes to kinetics Optimized Binding Kinetics (e.g., slow k-off for prolonged action) efficacy Desired In Vivo Efficacy (e.g., sustained anti-lipolytic effect) kinetics->efficacy Influences duration and magnitude of potency->efficacy Is a prerequisite for

References

An In-depth Technical Guide on the Structure-Activity Relationship of HCAR2 Agonist 1 (Compound 9n)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of HCAR2 Agonist 1, also known as Compound 9n, a Gi protein-biased allosteric modulator of the hydroxycarboxylic acid receptor 2 (HCAR2). This document details the quantitative data on its activity and that of its analogs, outlines key experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that is activated by endogenous ligands such as β-hydroxybutyrate and butyrate.[1][2] It is a promising therapeutic target for a variety of conditions, including dyslipidemia, inflammation-related diseases, and neuroimmune disorders.[1][2][3] HCAR2 activation mediates its effects primarily through the Gi/o protein signaling pathway.[1]

Compound 9n is a potent, Gi protein-biased allosteric modulator of HCAR2.[4] It acts as a positive allosteric modulator (PAM), enhancing the potency and/or efficacy of orthosteric agonists like nicotinic acid and the endogenous ligand 3-hydroxybutyrate.[2][5] Furthermore, Compound 9n exhibits intrinsic agonist activity at the allosteric site.[5] This guide delves into the structural modifications of the pyrazolopyrimidine scaffold of Compound 9n and their impact on its biological activity.

Structure-Activity Relationship (SAR) of Compound 9n and Analogs

The SAR of Compound 9n and its analogs is centered around a 3,6,7-substituted pyrazolopyrimidine core. The following table summarizes the quantitative data for key analogs, highlighting the impact of substitutions at the 3, 6, and 7-positions on their agonist activity (pEC50 and Emax) and their ability to potentiate the effect of nicotinic acid. Compound 9n is identified as compound 24 in the source literature.

CompoundR3 SubstitutionR6 SubstitutionR7 SubstitutionAgonist pEC50Agonist Emax (%)Nicotinic Acid Potentiation (Fold Shift)
5 4-isopropylphenylHCH3< 5.0201.5
8 4-isopropylphenylCONH-benzylH5.8 ± 0.1708.1
11 4-methoxyphenylCONH-benzylCH36.0 ± 0.19511
13 4-chlorophenylCONH-benzylCH36.3 ± 0.19516
14 4-fluorophenylCONH-benzylCH36.2 ± 0.19514
15 4-(trifluoromethyl)phenylCONH-benzylCH36.3 ± 0.110019
16 4-isopropylphenylCONH-phenethylCH36.7 ± 0.110033
17 4-isopropylphenylCONH-(1-phenylethyl)CH36.9 ± 0.110045
18 4-isopropylphenylCONH-(2-phenoxyethyl)CH36.2 ± 0.19015
19 4-isopropylphenylCONH-(1-phenoxypropan-2-yl)CH36.8 ± 0.110039
20 4-isopropylphenylCONH-(1-(4-fluorophenoxy)propan-2-yl)CH36.9 ± 0.110048
21 4-isopropylphenylCONH-(1-phenylpropan-2-yl)CH36.8 ± 0.110041
22 4-isopropylphenylCONH-(1-(4-fluorophenyl)propan-2-yl)CH37.0 ± 0.110055
23 (S)-enantiomer of 244-isopropylphenylCONH-((R)-1-phenoxypropan-2-yl)CH36.3 ± 0.185
24 (Cpd 9n) (R)-enantiomer4-isopropylphenylCONH-((S)-1-phenoxypropan-2-yl)CH37.1 ± 0.1 100
25 4-isopropylphenylCONH-((R)-1-phenoxypropan-2-yl)CH36.4 ± 0.19021

HCAR2 Signaling Pathway

HCAR2 activation by an agonist leads to the coupling of the Gi/o protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is associated with the anti-inflammatory and anti-lipolytic effects of HCAR2 activation. Compound 9n, as a Gi-biased agonist, preferentially activates this pathway.

HCAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HCAR2 HCAR2 G_protein Gi/o Protein HCAR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Lipolysis ↓ Lipolysis G_protein->Lipolysis cAMP cAMP AC->cAMP Converts ATP to cAMP Agonist Agonist (e.g., Nicotinic Acid) Agonist->HCAR2 Binds to orthosteric site Compound9n Compound 9n (Allosteric Site) Compound9n->HCAR2 Binds to allosteric site PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammation ↓ Pro-inflammatory Cytokines CREB->Inflammation

Caption: HCAR2 Gi-mediated signaling pathway.

Experimental Protocols

NanoBiT G-protein Dissociation Assay

This assay measures the dissociation of the Gαi from the Gβγ subunits of the Gi protein, which is a key step in G protein activation.

NanoBiT_Workflow start Start: Co-transfect cells constructs HCAR2-LgBiT Gαi SmBiT-Gβ1 Gγ2 start->constructs incubation1 Incubate cells (24-48 hours) constructs->incubation1 plating Plate cells in white 96-well plates incubation1->plating incubation2 Incubate with Nano-Glo Live Cell Substrate plating->incubation2 read1 Measure baseline luminescence incubation2->read1 addition Add Compound 9n and/or orthosteric agonist read1->addition read2 Measure luminescence kinetically addition->read2 analysis Analyze data: Calculate pEC50/EC50 read2->analysis end End analysis->end

Caption: Workflow for the NanoBiT G-protein dissociation assay.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are transiently co-transfected with plasmids encoding for HCAR2-LgBiT, Gαi, SmBiT-Gβ1, and Gγ2 using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Assay Preparation:

    • 24-48 hours post-transfection, cells are harvested and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Cells are seeded into white, opaque 96-well plates.

    • Nano-Glo® Live Cell Substrate is added to each well, and the plate is incubated in the dark at room temperature for at least 1 hour.

  • Compound Addition and Signal Detection:

    • Baseline luminescence is measured using a plate reader.

    • Compound 9n and/or an orthosteric agonist (e.g., nicotinic acid) at various concentrations are added to the wells.

    • Luminescence is measured kinetically for a defined period (e.g., 30-60 minutes). A decrease in luminescence indicates G protein dissociation.

  • Data Analysis:

    • The change in luminescence is plotted against the compound concentration.

    • Dose-response curves are fitted using a nonlinear regression model to determine pEC50 or EC50 values.

Forskolin-Induced cAMP Accumulation Assay

This assay is used to determine the inhibitory effect of HCAR2 activation on adenylyl cyclase activity.

Methodology:

  • Cell Culture:

    • CHO-K1 or HEK293 cells stably or transiently expressing HCAR2 are cultured in appropriate growth medium.

  • Assay Procedure:

    • Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM).

    • Cells are incubated with varying concentrations of Compound 9n or other agonists for a short period (e.g., 15-30 minutes) at room temperature.

    • Forskolin (B1673556) (an adenylyl cyclase activator, typically at a final concentration of 5-10 µM) is added to all wells (except for the negative control) to stimulate cAMP production.

    • The cells are incubated for a further 30 minutes at 37°C.

  • cAMP Detection:

    • The reaction is stopped by cell lysis.

    • The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit, according to the manufacturer's instructions.

  • Data Analysis:

    • The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled HCAR2.

    • Data are normalized to the response of forskolin alone and plotted against the agonist concentration to determine the IC50 for the inhibition of cAMP production.

Conclusion

The pyrazolopyrimidine scaffold of Compound 9n offers a versatile platform for the development of potent and efficacious allosteric modulators of HCAR2. The structure-activity relationship data indicates that substitutions at the 3, 6, and 7-positions of the pyrazolopyrimidine core significantly influence both the intrinsic agonist activity and the positive allosteric modulation of orthosteric ligands. Specifically, the (R)-enantiomer at the 2-position of the N-linked propanolamine (B44665) side chain is crucial for optimal activity. This detailed understanding of the SAR, combined with robust experimental protocols, provides a solid foundation for the future design and development of novel HCAR2-targeting therapeutics with improved pharmacological profiles.

References

In Vitro Characterization of HCAR2 Agonist 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of HCAR2 Agonist 1, a G protein-biased allosteric modulator of the hydroxycarboxylic acid receptor 2 (HCAR2). This document details the core methodologies and data essential for evaluating the pharmacological profile of this compound.

Introduction to HCAR2

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lipolysis and inflammatory responses.[1][2][3] Endogenous ligands for HCAR2 include β-hydroxybutyrate and butyrate.[1][3][4] The receptor is highly expressed in adipocytes and various immune cells, making it an attractive therapeutic target for metabolic and inflammatory diseases such as dyslipidemia and multiple sclerosis.[1][2][3][4] HCAR2 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][5]

This compound (Compound 9n)

This compound, also referred to as Compound 9n, is a G protein-biased allosteric modulator of HCAR2.[6][7] This means it enhances the receptor's signaling through the G protein pathway, showing anti-inflammatory effects.[6][7] Its characterization is crucial for understanding its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and other relevant HCAR2 agonists based on in vitro assays.

Table 1: Binding Affinities of HCAR2 Agonists

AgonistKD (μM)Assay MethodReference
MK-68920.022Surface Plasmon Resonance (SPR)[5]
Niacin0.058Surface Plasmon Resonance (SPR)[5]
Acipimox0.429Surface Plasmon Resonance (SPR)[5]

Table 2: Functional Potencies of HCAR2 Agonists

AgonistEC50 (μM)Assay TypeReference
MK-68920.016cAMP Inhibition[3][5]
Niacin0.06–0.25cAMP Inhibition[3]
Acipimox2.6–6cAMP Inhibition[3]

HCAR2 Signaling Pathway

Activation of HCAR2 by an agonist initiates a signaling cascade that primarily involves the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The receptor can also engage the β-arrestin pathway, which is involved in receptor desensitization and internalization.[2][8][9]

HCAR2_Signaling_Pathway cluster_membrane Plasma Membrane HCAR2 HCAR2 Gi_protein Gi/o Protein HCAR2->Gi_protein Activates beta_arrestin β-arrestin HCAR2->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist This compound Agonist->HCAR2 Binds to Gi_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis, Anti-inflammatory Response) cAMP->Downstream Leads to Internalization Receptor Internalization beta_arrestin->Internalization

Caption: HCAR2 signaling pathway upon agonist binding.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the HCAR2 signaling pathway.

Experimental Workflow:

cAMP_Assay_Workflow start Start: HEK293 cells expressing HCAR2 step1 Seed cells in a 384-well plate start->step1 step2 Treat with different concentrations of this compound step1->step2 step3 Stimulate with forskolin (B1673556) to induce cAMP production step2->step3 step4 Lyse cells and measure cAMP levels using a suitable kit (e.g., HTRF) step3->step4 end End: Determine EC50 value step4->end

Caption: Workflow for the cAMP inhibition assay.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing human HCAR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are harvested and seeded into 384-well plates at a density of 5,000-10,000 cells per well and incubated overnight.[10]

  • Compound Preparation: this compound is serially diluted in assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • The culture medium is removed, and cells are incubated with the diluted agonist for a specified time (e.g., 30 minutes) at 37°C.[10]

    • Forskolin is then added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

    • The plate is incubated for an additional period (e.g., 30 minutes) at 37°C.

  • Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.[11]

  • Data Analysis: The data is normalized to the forskolin-only control, and the EC50 value is determined by fitting the concentration-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated HCAR2, a key event in receptor desensitization and G protein-independent signaling.

Experimental Workflow:

beta_Arrestin_Workflow start Start: Cells co-expressing HCAR2 and β-arrestin fusion proteins step1 Plate cells in a 384-well assay plate start->step1 step2 Add serial dilutions of this compound step1->step2 step3 Incubate for 90 minutes at 37°C step2->step3 step4 Add detection reagent and incubate for 60 minutes at room temperature step3->step4 step5 Measure chemiluminescent signal step4->step5 end End: Determine EC50 value for β-arrestin recruitment step5->end

References

The following table provides a detailed breakdown of these keywords, designed to align with the various stages of scientific inquiry.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically apply specific keywords across the various stages of scientific inquiry. From initial observation to the dissemination of findings, aligning terminology with the distinct phases of research enhances clarity, facilitates collaboration, and streamlines the process of discovery. This document outlines these keywords in a structured format, offers detailed experimental protocols for key stages, and presents visual representations of critical scientific workflows and pathways.

Section 1: Keyword Taxonomy for Scientific Inquiry

Stage of InquiryCore KeywordsAssociated KeywordsIllustrative Quantitative Data (per project phase)
1. Observation & Question Formulation Observation, Question, Problem, Anomaly, PhenomenonQualitative Data, Quantitative Data, Literature Review, Unmet Need, Gap AnalysisLiterature Review Articles Analyzed: 50+, Novel Questions Formulated: 3, Feasibility Score: 8.5/10
2. Background Research & Hypothesis Development Hypothesis, Prediction, Rationale, Assumption, TheoryTestable, Falsifiable, Inductive Reasoning, Deductive Reasoning, Mechanism of ActionPrior Studies Reviewed: 100+, Hypotheses Generated: 5, Selected Hypothesis Confidence Level: 95%
3. Experimental Design & Protocol Development Experimental Design, Protocol, Variable, Control Group, Experimental GroupIndependent Variable, Dependent Variable, Controlled Variables, Randomization, BlindingNumber of Treatment Arms: 4, Sample Size per Arm: 50, Study Duration (Weeks): 12
4. Data Collection & Execution Data Collection, Experimentation, Measurement, Trial, ReplicationAssay, In-vitro, In-vivo, High-Throughput Screening, Longitudinal StudyData Points Collected: >10,000, Experiments Replicated: 3 times, Adherence to Protocol: 99%
5. Data Analysis & Interpretation Data Analysis, Statistical Analysis, Results, Interpretation, SignificanceT-test, ANOVA, Chi-square test, p-value, Confidence Interval, Correlation, Causation[3]Statistical Tests Performed: 15, Significant Findings (p<0.05): 4, Effect Size Calculated: Cohen's d = 0.8
6. Conclusion & Dissemination Conclusion, Discussion, Publication, Peer Review, CommunicationInference, Generalization, Limitations, Future Directions, Abstract, ManuscriptManuscripts Submitted: 1, Peer Review Rounds: 2, Conference Presentations: 3

Section 2: Detailed Experimental Protocols

To provide a practical context for the application of these keywords, this section details hypothetical experimental protocols for critical stages of a pre-clinical drug development study.

Protocol 2.1: In-Vitro Efficacy Assay of Compound-X on Cancer Cell Line ABC

1. Objective: To determine the cytotoxic effect of Compound-X on the ABC cancer cell line.

2. Hypothesis: Treatment with Compound-X will induce dose-dependent cell death in the ABC cancer cell line.

3. Experimental Design:

  • Independent Variable: Concentration of Compound-X (0.1 µM, 1 µM, 10 µM, 100 µM).
  • Dependent Variable: Cell viability, measured by MTT assay.
  • Control Groups:
  • Vehicle Control (DMSO).
  • Positive Control (Doxorubicin, a known cytotoxic agent).
  • Experimental Groups: ABC cells treated with each concentration of Compound-X.
  • Replication: Each condition will be tested in triplicate.

4. Materials:

  • ABC cancer cell line.
  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Compound-X stock solution (10 mM in DMSO).
  • Doxorubicin stock solution (1 mM in DMSO).
  • MTT reagent.
  • 96-well plates.

5. Procedure:

  • Seed 5,000 ABC cells per well in a 96-well plate and incubate for 24 hours.
  • Prepare serial dilutions of Compound-X and Doxorubicin in DMEM media.
  • Remove the old media from the wells and add 100 µL of the prepared drug solutions or control media.
  • Incubate the plate for 48 hours.
  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.
  • Add 100 µL of solubilization buffer to each well.
  • Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
  • Perform a one-way ANOVA followed by a Dunnett's post-hoc test to compare the treatment groups to the vehicle control.

Section 3: Visualizing Scientific Concepts

Diagrams are essential for conveying complex information in a clear and concise manner. The following visualizations, created using the DOT language, illustrate key concepts in the scientific process.

Logical Flow of Scientific Inquiry

scientific_inquiry_flow A Observation & Question B Background Research A->B C Hypothesis Formulation B->C D Experimental Design C->D E Data Collection D->E F Data Analysis E->F G Conclusion & Interpretation F->G G->C Refine Hypothesis H Communication of Results G->H

Caption: A diagram illustrating the iterative nature of the scientific method.

Experimental Workflow for Drug Screening

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Culture (ABC Cancer Cell Line) B Plate Seeding (96-well plates) A->B C Compound Dilution B->C D Cell Treatment (48-hour incubation) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Calculation) F->G signaling_pathway Compound-X Compound-X Receptor A Receptor A Compound-X->Receptor A Binds Kinase B Kinase B Receptor A->Kinase B Activates Transcription Factor C Transcription Factor C Kinase B->Transcription Factor C Phosphorylates Apoptosis Apoptosis Transcription Factor C->Apoptosis Induces

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of HCAR2 Agonist 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a G-protein-coupled receptor that has emerged as a promising therapeutic target for a range of pathologies, including metabolic, inflammatory, and neurodegenerative diseases.[1][2] Its endogenous ligands include β-hydroxybutyrate and butyrate. Several synthetic agonists, such as niacin and MK-6892, have been developed and are being investigated for their therapeutic potential.[2] These application notes provide detailed protocols for the in vivo evaluation of HCAR2 agonist 1, a representative agonist, in various disease models.

HCAR2 is predominantly coupled to the Gi/o family of G-proteins.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade can modulate downstream pathways, including the inhibition of pro-inflammatory signaling through pathways like NF-κB.[4][5]

HCAR2 Signaling Pathway

HCAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HCAR2_Agonist_1 This compound HCAR2 HCAR2 (GPR109A) HCAR2_Agonist_1->HCAR2 Binds to Gi_protein Gi Protein (αβγ) HCAR2->Gi_protein Activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i Dissociates to G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits NFkB NF-κB Pathway G_alpha_i->NFkB Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation ↓ Pro-inflammatory Cytokine Release NFkB->Inflammation

Caption: HCAR2 signaling cascade upon agonist binding.

General In Vivo Experimental Workflow

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., 5xFAD, CORT-induced) Grouping Randomly Assign to Groups (Vehicle, Agonist 1) Animal_Model->Grouping Agonist_Prep Prepare this compound (Vehicle Control) Grouping->Agonist_Prep Administration Administer Agonist/Vehicle (e.g., Oral Gavage, IP) Agonist_Prep->Administration Monitoring Monitor Animal Health (Weight, Behavior) Administration->Monitoring Behavioral Behavioral Testing (e.g., Y-maze, FST) Monitoring->Behavioral Tissue_Collection Tissue Collection (Brain, Retina, Blood) Behavioral->Tissue_Collection Biochemical Biochemical Analysis (ELISA, Western Blot, qPCR) Tissue_Collection->Biochemical Histological Histological Analysis (IHC, Staining) Tissue_Collection->Histological Data_Analysis Statistical Analysis of Quantitative Data Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General workflow for in vivo HCAR2 agonist studies.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Alzheimer's Disease

Objective: To assess the therapeutic efficacy of this compound in the 5xFAD mouse model of Alzheimer's disease.

Materials:

  • 5xFAD transgenic mice and wild-type littermates.

  • This compound (e.g., Niaspan).

  • Vehicle control (e.g., sterile water or saline).

  • Oral gavage needles.

  • Y-maze apparatus.

  • Reagents for immunohistochemistry (e.g., anti-Aβ antibodies).

  • Reagents for ELISA (e.g., for cytokine quantification).

Methodology:

  • Animal Model and Grouping:

    • Use 5-month-old 5xFAD mice.

    • Randomly assign mice to two groups: Vehicle control and this compound treatment (n=10-15 mice per group).

  • Agonist Preparation and Administration:

    • Prepare this compound (e.g., Niaspan) at a concentration to deliver 100 mg/kg body weight.

    • Administer the agonist or vehicle daily via oral gavage for 30 days.[6]

  • Behavioral Testing (Y-maze):

    • After the treatment period, assess spatial working memory using the Y-maze.

    • Allow each mouse to explore the maze for 8 minutes and record the sequence of arm entries.

    • Calculate the percentage of spontaneous alternations.

  • Tissue Collection and Processing:

    • Following behavioral testing, euthanize the mice and perfuse with saline.

    • Collect brain tissue. Hemisect the brain, with one hemisphere for histology and the other for biochemical analysis.

  • Histological Analysis:

    • Process the brain hemisphere for immunohistochemistry.

    • Stain for amyloid plaques using an anti-Aβ antibody.

    • Quantify the plaque burden in the cortex and hippocampus.

  • Biochemical Analysis:

    • Homogenize the other brain hemisphere.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

Quantitative Data Summary:

ParameterVehicle Control (5xFAD)This compound (5xFAD)Wild-TypeReference
Amyloid Plaque Burden (%) HighReducedNone[6][7]
Neuronal Loss SignificantAttenuatedMinimal[6][7]
Spontaneous Alternation (Y-maze, %) ~55%~70%~75%[7]
Microglial Aβ Phagocytosis LowIncreasedN/A[6]
Protocol 2: Evaluation of this compound in a Mouse Model of Depression

Objective: To determine the anti-depressive effects of this compound in a corticosterone-induced mouse model of depression.

Materials:

  • C57BL/6 mice.

  • This compound (e.g., MK-6892).

  • Corticosterone (B1669441).

  • Vehicle control (e.g., saline with 0.1% DMSO).

  • Forced swim test (FST) and tail suspension test (TST) apparatuses.

  • Reagents for ELISA (e.g., for monoamine neurotransmitters and cytokines).

Methodology:

  • Depression Model Induction:

    • Administer corticosterone (e.g., 20 mg/kg, subcutaneously) daily for 21 days to induce depressive-like behaviors.[4][8]

  • Animal Grouping and Agonist Administration:

    • Divide mice into: Control, Corticosterone + Vehicle, and Corticosterone + this compound groups.

    • Administer this compound (e.g., MK-6892, intraperitoneally) during the last 7 days of corticosterone treatment.[4][5]

  • Behavioral Analysis:

    • Conduct the FST and TST to assess depressive-like behavior. Record the duration of immobility.

    • Perform a sucrose (B13894) preference test to measure anhedonia.

  • Biochemical Analysis:

    • Collect serum to measure levels of monoamine neurotransmitters (e.g., serotonin, dopamine).

    • Collect hippocampal tissue to measure pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.[4]

Quantitative Data Summary:

ParameterControlCorticosterone + VehicleCorticosterone + this compoundReference
Immobility Time (FST, seconds) LowSignificantly IncreasedSignificantly Reduced[4]
Immobility Time (TST, seconds) LowSignificantly IncreasedSignificantly Reduced[4]
Sucrose Preference (%) HighSignificantly ReducedSignificantly Increased[4]
Serum Monoamine Levels NormalDecreasedIncreased[4]
Hippocampal IL-6 (pg/mg protein) LowHighReduced[4]
Hippocampal TNF-α (pg/mg protein) LowHighReduced[4]
Protocol 3: Evaluation of this compound in a Mouse Model of Retinal Inflammation

Objective: To investigate the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced model of retinal inflammation.

Materials:

  • Wild-type and HCAR2 knockout mice.

  • This compound (e.g., beta-hydroxybutyrate - BHB).

  • Lipopolysaccharide (LPS).

  • Vehicle control (e.g., sterile saline).

  • Reagents for flow cytometry (e.g., antibodies against CD45, CD11b, Gr-1).

  • Reagents for qPCR (e.g., primers for Ccl2, IL-1β, TNF-α).

Methodology:

  • Inflammation Model and Treatment:

    • Administer LPS (e.g., 4 mg/kg, intraperitoneally) to induce retinal inflammation.

    • Concurrently, treat mice with this compound (e.g., BHB, 40 mg/mouse, intraperitoneally) or vehicle.[9][10]

  • Assessment of Retinal Leukocyte Infiltration:

    • 24 hours post-injection, euthanize mice and perfuse with PBS.

    • Enucleate eyes and prepare retinal single-cell suspensions.

    • Perform flow cytometry to quantify infiltrating leukocytes (e.g., CD45high, CD11b+, Gr-1+ cells).

  • Gene Expression Analysis:

    • Isolate RNA from the retina.

    • Perform qPCR to measure the expression of pro-inflammatory genes such as Ccl2, IL-1β, and TNF-α.

Quantitative Data Summary:

ParameterControl (WT)LPS + Vehicle (WT)LPS + this compound (WT)LPS + Vehicle (HCAR2 KO)Reference
Retinal Leukocyte Infiltration (cells/retina) LowHighSignificantly ReducedHigh[9]
Ccl2 mRNA Expression (fold change) 1IncreasedReducedIncreased[11]
IL-1β mRNA Expression (fold change) 1IncreasedReducedIncreased[11]
TNF-α mRNA Expression (fold change) 1IncreasedReducedIncreased[11]

Conclusion

The provided protocols offer a framework for the in vivo investigation of this compound in preclinical models of Alzheimer's disease, depression, and retinal inflammation. These experimental designs, when coupled with the outlined quantitative analyses, can provide robust data to evaluate the therapeutic potential of novel HCAR2 agonists. Researchers should adapt these protocols based on the specific agonist and research question.

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for scientific researchers on the use of HCAR2 agonist 1, also known as Compound 9n. The information is categorized based on researcher intent, offering foundational knowledge, detailed experimental protocols, and comparative data to facilitate the effective design and execution of studies involving this G protein-biased allosteric modulator of the Hydroxycarboxylic Acid Receptor 2 (HCAR2).

Foundational & Exploratory

Introduction to HCAR2 and this compound (Compound 9n)

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A or the niacin receptor 1 (NIACR1), is a G protein-coupled receptor (GPCR) belonging to the class A family.[1][2][3] It is expressed in various cell types, including adipocytes, immune cells (such as microglia, neutrophils, and Langerhans cells), keratinocytes, and retinal pigmented cells.[2][3][4][5] HCAR2 is activated by endogenous ligands like the ketone body β-hydroxybutyrate (β-OHB) and the short-chain fatty acid butyrate.[1][4][6] Pharmacologically, it is the target of the lipid-lowering drug niacin and its derivatives.[1][4][7]

Activation of HCAR2 primarily leads to the coupling of the Gi/o family of G-proteins, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][8] This signaling pathway is central to the receptor's roles in regulating lipolysis and inflammation.[4][9] HCAR2 has emerged as a significant therapeutic target for a range of conditions, including dyslipidemia, inflammatory diseases, autoimmune disorders like multiple sclerosis, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3][9][10][11]

This compound (Compound 9n) is a Gi protein-biased allosteric modulator of HCAR2.[12][13] This means it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands and niacin bind, and it preferentially activates the Gi protein signaling pathway.[4] This biased agonism is of therapeutic interest as it may separate the desired anti-inflammatory effects from the undesirable flushing side-effect associated with niacin, which is thought to be mediated by a different signaling pathway (β-arrestin).[14] Compound 9n has been shown to exhibit anti-inflammatory properties by reducing the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.[12][13] It can also potentiate the anti-inflammatory effects of orthosteric agonists.[12][13]

HCAR2 Signaling Pathway

The primary signaling pathway activated by HCAR2 agonists involves the Gi/o protein. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G-protein. The activated Gαi-GTP subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This pathway ultimately mediates the anti-lipolytic and anti-inflammatory effects of HCAR2 activation.

HCAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (Compound 9n) HCAR2 HCAR2 Receptor Agonist->HCAR2 Binds G_protein Gi/o Protein (αβγ) HCAR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Anti-inflammatory Effects cAMP->Response

Figure 1: HCAR2 Gi-mediated signaling pathway activated by this compound.

Methodological & Application

This section provides detailed protocols for key experiments to characterize the activity of this compound.

In Vitro cAMP Accumulation Assay

This assay is a functional readout to determine the potency and efficacy of HCAR2 agonists by measuring the inhibition of forskolin-stimulated cAMP production.

Experimental Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing human HCAR2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation:

    • Seed the HCAR2-expressing HEK293 cells into 96-well plates at a density of 5 x 104 cells per well.

    • Allow cells to attach and grow for 24 hours.

  • Agonist Treatment:

    • Prepare a stock solution of this compound (Compound 9n) in DMSO.

    • Perform serial dilutions of the agonist in assay buffer (e.g., HBSS with 0.1% BSA).

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the diluted agonist to the wells.

  • cAMP Stimulation and Measurement:

    • Add a fixed concentration of forskolin (B1673556) (e.g., 5 µM) to all wells (except the negative control) to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100%) and the basal level (0%).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

GTPγS Binding Assay

This assay directly measures the activation of G-proteins by the receptor upon agonist binding.

Experimental Protocol:

  • Membrane Preparation:

    • Harvest HCAR2-expressing cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, various concentrations of this compound, and [35S]GTPγS.

    • Incubate the mixture at 30°C for 60 minutes to allow for binding.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

    • Wash the filters with ice-cold buffer.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the specific binding (total binding minus non-specific binding) against the agonist concentration to determine the EC50 and Emax.

Experimental Workflow for In Vitro Assays

The following diagram illustrates the general workflow for conducting in vitro functional assays with this compound.

InVitro_Workflow Start Start Cell_Culture Cell Culture (HCAR2-expressing cells) Start->Cell_Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Agonist_Prep Prepare Agonist Dilutions (this compound) Seeding->Agonist_Prep Treatment Agonist Treatment Agonist_Prep->Treatment Assay Perform Assay (e.g., cAMP or GTPγS) Treatment->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (EC50, Emax) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for in vitro characterization of this compound.

Troubleshooting & Optimization

Problem Possible Cause Solution
High variability in cAMP assay Inconsistent cell numbers, uneven forskolin stimulation, improper mixing.Ensure accurate cell counting and seeding. Use a multichannel pipette for consistent reagent addition. Gently mix the plate after adding reagents.
Low signal-to-noise ratio in GTPγS assay Low receptor expression, inactive G-proteins, high non-specific binding.Use a cell line with higher HCAR2 expression. Prepare fresh membranes. Include a non-specific binding control (with excess unlabeled GTPγS) and optimize assay conditions (incubation time, temperature).
Agonist insolubility Poor solubility of Compound 9n in aqueous buffer.Prepare a high-concentration stock solution in 100% DMSO. For working solutions, use a buffer containing a solubilizing agent like 20% SBE-β-CD or prepare a formulation with PEG300 and Tween-80 as described in the literature.[13][15]
Unexpected agonist activity Contamination of agonist stock, incorrect concentration calculation.Use a fresh, validated batch of the agonist. Double-check all calculations for dilutions.

Validation & Comparative

This section provides data for comparing this compound with other known HCAR2 agonists.

Comparative Potency of HCAR2 Agonists

The following table summarizes the reported potencies (EC50 values) of various HCAR2 agonists from cAMP accumulation assays. Lower EC50 values indicate higher potency.

AgonistReported EC50 (nM)Reference
MK-689216 - 80[2][4]
Niacin60 - 250[2][4]
Acipimox2600 - 6000[2][3]
β-hydroxybutyrate (β-OHB)900,000[4]
This compound (Compound 9n) Allosteric modulator; potency is dependent on the presence of an orthosteric agonist.[4][12][13]

Comparative Binding Affinity of HCAR2 Agonists

The following table summarizes the reported binding affinities (KD values) of various HCAR2 agonists. Lower KD values indicate higher affinity.

AgonistReported KD (µM)Reference
MK-68920.022[3]
Niacin0.058[3]
Acipimox0.429[3]

Logical Relationship between Agonist Type and Signaling Bias

The diagram below illustrates the conceptual difference between an orthosteric agonist and a Gi-biased allosteric modulator like this compound.

Agonist_Comparison cluster_orthosteric Orthosteric Agonist (e.g., Niacin) cluster_allosteric Gi-Biased Allosteric Modulator Ortho_Agonist Niacin Ortho_HCAR2 HCAR2 Ortho_Agonist->Ortho_HCAR2 Ortho_Gi Gi Signaling Ortho_HCAR2->Ortho_Gi Ortho_Arrestin β-Arrestin Signaling (Flushing) Ortho_HCAR2->Ortho_Arrestin Allo_Agonist This compound (Compound 9n) Allo_HCAR2 HCAR2 Allo_Agonist->Allo_HCAR2 Allo_Gi Gi Signaling (Anti-inflammatory) Allo_HCAR2->Allo_Gi Allo_Arrestin β-Arrestin Signaling (Reduced) Allo_HCAR2->Allo_Arrestin

References

Application Notes and Protocols for HCAR2 Agonist Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor 1, is a G protein-coupled receptor (GPCR) that plays a crucial role in metabolic and immune regulation.[1][2][3][4] It is activated by endogenous ligands such as the ketone body β-hydroxybutyrate (β-OHB) and butyrate, as well as by pharmacological agents like niacin (nicotinic acid) and its derivatives.[1][5] Activation of HCAR2 is a promising therapeutic strategy for a variety of conditions, including dyslipidemia, inflammatory diseases, and neurodegenerative disorders such as multiple sclerosis and Parkinson's disease.[3][6][7][8]

These application notes provide detailed protocols and treatment conditions for studying HCAR2 agonists in a cell culture setting. The information presented here is intended to guide researchers in designing and executing experiments to investigate the cellular effects of HCAR2 activation.

HCAR2 Signaling Pathways

HCAR2 primarily couples to the Gαi/o family of G proteins.[2][3] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This reduction in cAMP can modulate the activity of downstream effectors like Protein Kinase A (PKA), thereby influencing various cellular processes, including lipolysis and inflammation.[6] In addition to the Gαi pathway, HCAR2 activation can also trigger β-arrestin signaling, which may be associated with certain side effects like the flushing observed with niacin treatment.[7][9] The activation of HCAR2 has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[6]

HCAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol HCAR2 HCAR2 Gi Gαi/o HCAR2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits NFkB_inhibition Inhibition of NF-κB Pathway Gi->NFkB_inhibition PKA PKA cAMP->PKA Activates Cellular_Response Anti-inflammatory Effects & Inhibition of Lipolysis PKA->Cellular_Response NFkB_inhibition->Cellular_Response Agonist HCAR2 Agonist Agonist->HCAR2 Binds

Figure 1: HCAR2 Signaling Pathway

Data Presentation: HCAR2 Agonist Activity

The following table summarizes the potency of various HCAR2 agonists, presented as EC50 values, which represent the concentration of an agonist that gives half-maximal response.

AgonistEC50 (µM)Cell Line/SystemNotesReference
Niacin0.06 - 0.25VariesA well-known agonist, but also associated with flushing side effects.[2][3]
Acipimox2.6 - 6VariesA derivative of niacin.[2][3]
MK-68920.016VariesA highly potent and selective HCAR2 agonist.[2][3]
SCH9002710.002VariesReported as one of the most potent HCAR2 agonists.[10]
β-hydroxybutyrate (BHBA)>1000 (1 mmol/L used)Bovine LeukocytesEndogenous ligand.[11]

Experimental Protocols

A general workflow for treating cell cultures with an HCAR2 agonist involves cell seeding, agonist treatment, incubation, and subsequent analysis of the desired cellular response.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293, adipocytes, immune cells) B 2. Cell Culture (Allow cells to adhere and stabilize) A->B C 3. HCAR2 Agonist Treatment (Prepare desired concentrations) B->C D 4. Incubation (Time and temperature dependent on assay) C->D E 5. Downstream Assay D->E F cAMP Measurement E->F G Cytokine Release Assay E->G H Gene Expression Analysis E->H

References

Application Notes and Protocols for HCAR2 Agonist Administration in Mouse Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Hydroxycarboxylic Acid Receptor 2 (HCAR2) agonists in murine models of colitis. The information compiled is based on a review of preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of HCAR2 agonists in inflammatory bowel disease (IBD).

Introduction

Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor that has emerged as a promising therapeutic target for inflammatory diseases, including colitis.[1][2] Endogenous ligands for HCAR2 include the ketone body β-hydroxybutyrate (BHB) and the short-chain fatty acid butyrate, both of which are produced by the gut microbiota.[1] Niacin (vitamin B3) is a well-known pharmacological agonist of HCAR2.[2] Activation of HCAR2 has been shown to exert anti-inflammatory effects by modulating immune cell function and enhancing intestinal epithelial barrier integrity.[3] This document outlines the dosages, administration routes, and experimental protocols for utilizing HCAR2 agonists in chemically-induced mouse models of colitis, primarily focusing on the dextran (B179266) sulfate (B86663) sodium (DSS) model.

HCAR2 Agonists and Dosage Summary

The following tables summarize the dosages and administration routes of common HCAR2 agonists used in DSS-induced colitis mouse models.

Table 1: β-Hydroxybutyrate (BHB) Administration in Mouse Models of Colitis

AgonistMouse StrainColitis ModelDosageAdministration RouteKey FindingsReference
β-Hydroxybutyrate (BHB)C57BL/6DSS-induced15 mg/25 g body weightRectal enemaReduced weight loss, disease activity index (DAI), and colon shortening. Decreased histological signs of inflammation.[4][4]
β-Hydroxybutyrate (BHB)Sprague-Dawley RatsDSS-induced chronic colitis300 mg/kg/dayIntraperitoneal injectionAttenuated colonic damage, reduced inflammatory markers (MPO, NF-κB, IL-6, TNF-α).[5][5]

Table 2: Butyrate Administration in Mouse Models of Colitis

AgonistMouse StrainColitis ModelDosageAdministration RouteKey FindingsReference
Sodium ButyrateC57BL/6DSS-induced100 mMRectal enemaIncreased expression of M2 macrophage-associated genes, promoting mucosal repair.[6][6]
Sodium ButyrateBALB/cDSS-inducedNot specifiedDrinking waterAmeliorated disease activity index and relieved mucosal damage.[7][7]
Sodium ButyrateC57BL/6Citrobacter rodentium-induced80 mM, 100 mM, 140 mMRectal enemaReduced histological scores of colonic inflammation at 140 mM.[8][8]

Table 3: Niacin Administration in Mouse Models of Colitis

AgonistMouse StrainColitis ModelDosageAdministration RouteKey FindingsReference
NiacinC57BL/6DSS-induced & TNBS-induced600 mg/kg/dayOral gavageDelayed body weight loss and elevation of DAI. Reduced colon shortening.[9][9]
NiacinWistar ratsIodoacetamide-inducedNot specifiedNot specifiedAttenuated severity of colitis, decreased MPO activity and TNF-α levels.[10][10]

Signaling Pathways and Experimental Workflow

HCAR2 Signaling Pathway in Intestinal Inflammation

Activation of HCAR2 by its agonists initiates a signaling cascade that ultimately suppresses inflammation. The receptor is coupled to a Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence inflammatory signaling pathways such as NF-κB.[11] In the context of colitis, HCAR2 activation on immune cells, like macrophages and dendritic cells, and intestinal epithelial cells can lead to reduced production of pro-inflammatory cytokines and enhanced gut barrier function.[3][12]

HCAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HCAR2 HCAR2 (GPR109A) Gi_o Gi/o Protein HCAR2->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ PKA Activity cAMP->PKA NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_inhibition->Pro_inflammatory_Cytokines Agonist HCAR2 Agonist (BHB, Butyrate, Niacin) Agonist->HCAR2 Binds to Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction_treatment Induction & Treatment Phase cluster_post_treatment Post-treatment Analysis Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body weight, etc.) Acclimatization->Baseline DSS_Admin DSS Administration (e.g., 2.5-5% in drinking water for 5-7 days) Baseline->DSS_Admin Agonist_Treatment HCAR2 Agonist Treatment (Concurrent or pre-treatment) Baseline->Agonist_Treatment Monitoring Daily Monitoring (Body weight, DAI) DSS_Admin->Monitoring Agonist_Treatment->Monitoring Sacrifice Sacrifice (Day 7-10) Monitoring->Sacrifice Colon_Harvest Colon Harvest (Measure length) Sacrifice->Colon_Harvest Histology Histological Analysis Colon_Harvest->Histology Biochemical Biochemical Assays (MPO, Cytokines) Colon_Harvest->Biochemical

References

HCAR2 agonist 1 for reducing pro-inflammatory cytokine mRNA levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: HCAR2 Agonist 1 for Reducing Pro-inflammatory Cytokine mRNA Levels

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of inflammatory diseases.[1][2] Expressed on various immune cells including macrophages, monocytes, and microglia, HCAR2 plays a critical role in modulating the body's inflammatory response.[1][3] Activation of HCAR2 by endogenous ligands like the ketone body β-hydroxybutyrate (β-HB) or exogenous agonists such as niacin has been shown to exert potent anti-inflammatory effects.[2][4] These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways, leading to a reduction in the expression of key inflammatory mediators.[4]

This compound , also identified as Compound 9n , is a novel, potent Gi protein-biased allosteric modulator (BAM) of HCAR2.[2][5] Unlike orthosteric agonists that bind to the primary active site, Compound 9n binds to a distinct allosteric site.[2] This biased modulation preferentially activates the Gi protein signaling pathway, which is linked to the receptor's anti-inflammatory effects, while potentially minimizing other signaling pathways that can lead to undesirable side effects.[2][5] Studies have demonstrated that this compound effectively reduces the mRNA levels of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1), in macrophage cell models.[5][6]

These application notes provide a summary of the mechanism of action, quantitative data on the effects of this compound, and detailed protocols for its application in in vitro inflammatory models.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating the HCAR2 signaling cascade. As a Gi-biased allosteric modulator, it enhances the activation of the Gi/o protein pathway upon binding to the receptor.[2][5] This initiates a downstream signaling cascade that ultimately suppresses the transcription of pro-inflammatory genes.

The key steps in the signaling pathway are as follows:

  • Agonist Binding: this compound binds to an allosteric site on the HCAR2 receptor.[2]

  • Gi Protein Activation: This binding event stabilizes a receptor conformation that preferentially couples to and activates the heterotrimeric Gi/o protein, causing the dissociation of its Gαi and Gβγ subunits.[1]

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC).[1]

  • cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1]

  • NF-κB Pathway Inhibition: The reduction in cAMP levels leads to the downstream inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[4] The precise mechanism linking cAMP reduction to NF-κB inhibition can involve modulation of Protein Kinase A (PKA) activity.

  • Decreased Cytokine Transcription: With the NF-κB pathway inhibited, the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and MCP-1, is significantly reduced.[1][7]

HCAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCAR2_inactive HCAR2 HCAR2_active HCAR2 (Active) HCAR2_inactive->HCAR2_active Activates Gi_inactive Gi/o (Inactive) HCAR2_active->Gi_inactive Couples AC_active Adenylyl Cyclase (AC) Gi_active Gαi (Active) Gi_inactive->Gi_active Activates Gi_active->AC_active Inhibits ATP ATP AC_inactive AC (Inactive) AC_active->AC_inactive cAMP cAMP ATP->cAMP Converts AC NFkB_pathway NF-κB Pathway Activation cAMP->NFkB_pathway Activates Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-1β, IL-6, MCP-1) NFkB_pathway->Cytokine_mRNA Promotes Transcription Agonist This compound Agonist->HCAR2_inactive Binds

Caption: HCAR2 signaling pathway leading to reduced inflammation.

Data Presentation

This compound (Compound 9n) has been shown to dose-dependently reduce the mRNA expression of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][5] The following tables summarize the expected outcomes based on published findings. For precise quantitative values, users should refer to the primary literature.[5]

Table 1: Effect of this compound on TNF-α and IL-1β mRNA Levels

Treatment Group Concentration (µM) Relative TNF-α mRNA Expression (Fold Change vs. LPS Control) Relative IL-1β mRNA Expression (Fold Change vs. LPS Control)
Vehicle Control - Baseline Baseline
LPS (100 ng/mL) - Significant Increase Significant Increase
LPS + this compound 1 Dose-dependent Dose-dependent
LPS + this compound 10 Decrease Decrease

| LPS + this compound | 30 | Significant Decrease | Significant Decrease |

Table 2: Effect of this compound on IL-6 and MCP-1 mRNA Levels

Treatment Group Concentration (µM) Relative IL-6 mRNA Expression (Fold Change vs. LPS Control) Relative MCP-1 mRNA Expression (Fold Change vs. LPS Control)
Vehicle Control - Baseline Baseline
LPS (100 ng/mL) - Significant Increase Significant Increase
LPS + this compound 1 Dose-dependent Dose-dependent
LPS + this compound 10 Decrease Decrease

| LPS + this compound | 30 | Significant Decrease | Significant Decrease |

Experimental Protocols

This section provides a detailed protocol for assessing the efficacy of this compound in reducing pro-inflammatory cytokine mRNA levels in a murine macrophage cell line.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture Seed RAW264.7 cells in 6-well plates and allow to adhere. Start->Cell_Culture Pretreatment 2. Pre-treatment Pre-incubate cells with This compound (or vehicle) for 1 hour. Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulation Add LPS (100 ng/mL) to wells (except vehicle control). Pretreatment->Stimulation Incubation 4. Incubation Incubate for 4-6 hours at 37°C. Stimulation->Incubation RNA_Isolation 5. RNA Isolation Lyse cells and purify total RNA. Incubation->RNA_Isolation RT 6. Reverse Transcription Synthesize cDNA from RNA templates. RNA_Isolation->RT qPCR 7. RT-qPCR Quantify mRNA levels of TNF-α, IL-1β, IL-6, MCP-1, and a housekeeping gene. RT->qPCR Analysis 8. Data Analysis Calculate relative gene expression using the ΔΔCt method. qPCR->Analysis End End Analysis->End

Caption: Experimental workflow for cytokine mRNA level analysis.
Protocol 1: In Vitro Assessment of this compound in RAW264.7 Macrophages

1. Materials and Reagents:

  • RAW264.7 murine macrophage cell line (e.g., ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • This compound (Compound 9n), stock solution in DMSO

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-Buffered Saline (PBS), sterile

  • TRIzol™ Reagent or equivalent RNA lysis/purification kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR primers for target genes (see Table 3) and housekeeping gene (e.g., GAPDH, ACTB)

Table 3: Example Murine Primer Sequences for RT-qPCR

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
Tnf CCTCTCTCTAATCAGCCCTCTG GAGGACCTGGGAGTAGATGAG
Il1b ATGATGGCTTATTACAGTGGCAA GTCGGAGATTCGTAGCTGGA
Il6 TAGTCCTTCCTACCCCAATTTCC TTGGTCCTTAGCCACTCCTTC
Ccl2 (Mcp1) TTAAAAACCTGGATCGGAACCAA GCATTAGCTTCAGATTTACGGGT

| Gapdh | AGAAGGCTGGGGCTCATTTG | AGGGGCCATCCACAGTCTTC |

2. Cell Culture and Seeding:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells into 6-well plates at a density of 5 x 10⁵ cells per well.

  • Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.

3. Agonist Treatment and LPS Stimulation:

  • Prepare working solutions of this compound in serum-free DMEM from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Aspirate the culture medium from the wells and wash once with sterile PBS.

  • Add 2 mL of serum-free DMEM containing the desired concentration of this compound (e.g., 1, 10, 30 µM) or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plates for 1 hour at 37°C.

  • Following pre-incubation, add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated vehicle control.

  • Return the plates to the incubator and incubate for 4 to 6 hours. This time point is typically optimal for measuring peak cytokine mRNA expression.

4. RNA Isolation and Reverse Transcription:

  • After incubation, aspirate the medium and lyse the cells directly in the wells by adding 1 mL of TRIzol™ reagent or the lysis buffer from your chosen RNA purification kit.

  • Isolate total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Synthesize cDNA from 1 µg of total RNA using a high-capacity reverse transcription kit according to the manufacturer's instructions.

5. Quantitative Real-Time PCR (RT-qPCR):

  • Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction, combine:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of Nuclease-free water

  • Run the plate in a real-time PCR thermal cycler using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

6. Data Analysis:

  • Determine the cycle threshold (Ct) values for each target gene and the housekeeping gene in all samples.

  • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:

    • Step 1: Normalize to Housekeeping Gene (ΔCt) ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)

    • Step 2: Normalize to LPS Control (ΔΔCt) ΔΔCt = ΔCt (Treated Sample) - ΔCt (LPS Control Sample)

    • Step 3: Calculate Fold Change Fold Change = 2-ΔΔCt

  • Present the data as fold change relative to the LPS-stimulated control group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine significance.

References

Application Notes and Protocols for Characterizing HCAR2 Agonist 1 as a Biased Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of conditions, including dyslipidemia and inflammatory diseases.[1][2] Activation of HCAR2 can trigger distinct downstream signaling pathways, primarily through Gαi-mediated inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, or through the β-arrestin pathway.[3][4] The Gαi pathway is generally associated with the therapeutic anti-inflammatory effects, while the β-arrestin pathway has been linked to undesirable side effects such as flushing.[3]

This has spurred the development of biased agonists and allosteric modulators that preferentially activate the Gαi signaling cascade over β-arrestin recruitment.[1][3] Biased allosteric modulators (BAMs) are of particular interest as they bind to a topographically distinct site from the orthosteric binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function.[1][3]

These application notes provide a comprehensive guide to characterizing a novel HCAR2 agonist, herein referred to as "HCAR2 Agonist 1," as a Gαi-biased allosteric modulator. The protocols detailed below are designed to be performed in HEK293 cells stably expressing human HCAR2. A known Gαi-biased allosteric modulator of HCAR2, compound 9n, will be used as a reference compound for comparison.[1]

Signaling Pathways and Experimental Workflow

To thoroughly characterize the biased allosteric modulation of HCAR2 by Agonist 1, a series of functional assays are employed to dissect the Gαi and β-arrestin signaling pathways. The overall experimental workflow is depicted below.

G cluster_0 Upstream cluster_1 Functional Assays cluster_2 Downstream Analysis This compound This compound HCAR2-expressing cells HCAR2-expressing cells This compound->HCAR2-expressing cells Orthosteric Agonist (e.g., Niacin) Orthosteric Agonist (e.g., Niacin) Orthosteric Agonist (e.g., Niacin)->HCAR2-expressing cells cAMP cAMP Inhibition Assay (Gαi Pathway) HCAR2-expressing cells->cAMP bArr β-Arrestin Recruitment Assay (β-Arrestin Pathway) HCAR2-expressing cells->bArr ERK ERK Phosphorylation Assay (Downstream Effector) HCAR2-expressing cells->ERK Data Data Analysis (EC50, Emax, Bias Plot) cAMP->Data bArr->Data ERK->Data

Figure 1: Experimental workflow for characterizing a biased allosteric modulator of HCAR2.

The core of the characterization lies in quantifying the potency and efficacy of this compound in both the Gαi and β-arrestin pathways and comparing these to a known orthosteric agonist.

G cluster_0 Ligand Binding cluster_1 Signal Transduction cluster_2 Downstream Effects Ligand This compound (Biased Allosteric Modulator) Receptor HCAR2 Ligand->Receptor Ortho_Ligand Orthosteric Agonist (e.g., Niacin) Ortho_Ligand->Receptor Gai Gαi Activation Receptor->Gai Biased toward bArr β-Arrestin Recruitment Receptor->bArr Limited cAMP ↓ cAMP Gai->cAMP ERK pERK Gai->ERK bArr->ERK Desensitization Receptor Desensitization & Internalization bArr->Desensitization

Figure 2: HCAR2 signaling pathways illustrating biased allosteric modulation.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound in comparison to a standard orthosteric agonist (Niacin) and a known Gαi-biased allosteric modulator (Compound 9n).

Table 1: Potency (EC50) of HCAR2 Ligands in Functional Assays

CompoundcAMP Inhibition (EC50, nM)β-Arrestin Recruitment (EC50, nM)ERK Phosphorylation (EC50, nM)
Niacin (Orthosteric Agonist)60 - 250[2]~1000~500
Compound 9n (Biased Allosteric Modulator)Potentiates NiacinNo significant activityPotentiates Niacin
This compound (Test Compound)To be determinedTo be determinedTo be determined

Table 2: Efficacy (Emax) of HCAR2 Ligands in Functional Assays

CompoundcAMP Inhibition (Emax, % of Niacin)β-Arrestin Recruitment (Emax, % of Niacin)ERK Phosphorylation (Emax, % of Niacin)
Niacin (Orthosteric Agonist)100%100%100%
Compound 9n (Biased Allosteric Modulator)Potentiates Niacin< 10%Potentiates Niacin
This compound (Test Compound)To be determinedTo be determinedTo be determined

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HEK293 cells stably expressing human HCAR2 (HEK293-HCAR2).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

cAMP Inhibition Assay (Gαi Pathway)

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, a direct readout of Gαi activation.

Materials:

  • HEK293-HCAR2 cells

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • This compound, Niacin, Compound 9n

  • cAMP assay kit (e.g., HTRF-based kit)

  • White, opaque 384-well microplates

Protocol:

  • Cell Seeding: Seed HEK293-HCAR2 cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, Niacin, and Compound 9n in assay buffer. To test for allosteric modulation, prepare a fixed, sub-maximal concentration (e.g., EC20) of Niacin and co-incubate with serial dilutions of this compound.

  • Assay Procedure:

    • Wash cells once with assay buffer.

    • Add 10 µL of assay buffer containing 1 mM IBMX to all wells.

    • Add 5 µL of the compound dilutions (or vehicle) to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of forskolin (final concentration of 10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the data as a percentage of the forskolin-stimulated response versus the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated HCAR2, a key step in the β-arrestin signaling pathway. A common method is the PathHunter® β-arrestin assay.[5][6][7][8]

Materials:

  • HEK293-HCAR2 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells)

  • Assay buffer

  • This compound, Niacin, Compound 9n

  • β-arrestin assay detection reagents

  • White, opaque 384-well microplates

Protocol:

  • Cell Seeding: Seed the engineered HEK293-HCAR2 cells in a 384-well plate at the density recommended by the manufacturer and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, Niacin, and Compound 9n in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the compound dilutions (or vehicle) to the respective wells.

    • Incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the maximal response of a reference agonist (e.g., Niacin). Plot the normalized response versus the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both Gαi and β-arrestin pathways.[9]

Materials:

  • HEK293-HCAR2 cells

  • Serum-free DMEM

  • This compound, Niacin, Compound 9n

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293-HCAR2 cells in 6-well plates and grow to ~80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with various concentrations of this compound, Niacin, or Compound 9n for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phospho-ERK to total-ERK for each sample. Plot the normalized data to generate dose-response curves and determine EC50 and Emax values.

By following these detailed protocols, researchers can effectively characterize the functional activity of this compound and determine its bias towards the Gαi signaling pathway, providing crucial insights for its potential as a novel therapeutic agent.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of HCAR2 Agonist 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides generalized guidance for the handling and disposal of a research-grade chemical compound identified as "HCAR2 agonist 1." Specific safety and disposal procedures are contingent upon the compound's unique physical and chemical properties, which must be detailed in the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals are required to obtain and meticulously follow the SDS for the specific HCAR2 agonist in use. The procedures outlined in the compound-specific SDS will always supersede the general information presented here.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to adhere to standard laboratory safety protocols for handling potent research chemicals. This includes the mandatory use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS for the appropriate glove material and thickness.
Body Protection A laboratory coat is mandatory. Additional protective clothing may be necessary based on the specific hazards identified in the SDS.
Respiratory Protection If handling the compound in powdered form or in a poorly ventilated area, a properly fitted respirator (e.g., NIOSH-approved) may be required.

Engineering Controls: All work with this compound, particularly when handling powders or volatile solutions, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

General Handling Guidelines:

  • Avoid inhalation of dust, fumes, gases, mists, vapors, or sprays.

  • Prevent contact with skin and eyes.

  • Thoroughly wash hands after handling the compound.

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

II. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Wear the appropriate PPE as specified above.

    • Absorb the spill using an inert material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material and place it into a designated, properly labeled container for chemical waste.

    • Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Large Spills:

    • Evacuate the immediate area at once.

    • Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) department without delay.

    • Do not attempt to clean up a large spill without specialized training and equipment.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. All waste containing this compound is to be treated as hazardous chemical waste.

  • Waste Identification and Segregation:

    • All waste streams containing this compound must be segregated at the point of generation.

    • Do not mix incompatible waste streams.

    • Common waste streams include:

      • Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty vials that are not triple-rinsed.

      • Liquid Waste: Unused or expired solutions containing this compound, as well as solvents used for cleaning contaminated glassware.

      • Sharps Waste: Contaminated needles, syringes, and other sharp implements.

  • Waste Containerization and Labeling:

    • Use dedicated, leak-proof, and chemically compatible containers for each waste stream.

    • All waste containers must be clearly and accurately labeled with:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other constituents.

      • The primary hazard(s) associated with the waste (e.g., toxic, flammable). This information should be obtained from the SDS.

      • The date the waste was first added to the container.

    • Keep waste containers securely closed at all times, except when adding waste.

  • Disposal of Different Waste Types:

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container. Do not pour this waste down the drain.

    • Solid Waste: Place all non-sharp solid waste that has come into contact with the agonist into a designated solid hazardous waste container. For unused or expired lyophilized powder, it is recommended to dissolve it in a suitable solvent and dispose of it as liquid chemical waste.

    • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled for hazardous chemical waste. Do not overfill sharps containers.

  • Waste Storage and Final Disposal:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • The SAA must be inspected weekly for leaks and proper labeling.

    • Adhere to institutional limits on the volume of waste that can be stored and the duration of storage.

    • Once a waste container is full, or the accumulation time limit is reached, contact your institution's EHS department to arrange for the collection and disposal of the chemical waste by a licensed hazardous waste contractor.

IV. Experimental Protocols Cited

While specific experimental protocols for "this compound" are not publicly available, the handling and disposal procedures are based on established safety protocols for research-grade chemical compounds as outlined in guidance for similar laboratory chemicals.[1][2][3]

V. Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage Storage & Final Disposal start Start: Handling this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe generation Generate Waste ppe->generation liquid Liquid Waste generation->liquid solid Solid Waste generation->solid sharps Sharps Waste generation->sharps container_liquid Use Labeled Liquid Waste Container liquid->container_liquid container_solid Use Labeled Solid Waste Container solid->container_solid container_sharps Use Labeled Sharps Container sharps->container_sharps saa Store in Satellite Accumulation Area (SAA) container_liquid->saa container_solid->saa container_sharps->saa ehs Contact EHS for Pickup saa->ehs end End: Proper Disposal ehs->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.